molecular formula C25H27N5O5 B8270101 AVN-944 CAS No. 501345-02-4

AVN-944

Cat. No.: B8270101
CAS No.: 501345-02-4
M. Wt: 477.5 g/mol
InChI Key: GYCPCOJTCINIFZ-JXFKEZNVSA-N
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Description

AVN-944 is a small molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in the de novo synthesis of guanine nucleotides. This compound has shown significant potential in inhibiting the proliferation of various hematologic and epithelial tumor cell types. It is being investigated for its therapeutic applications in cancer treatment, particularly in advanced hematologic malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

AVN-944 is synthesized through a series of chemical reactions that involve the selective inhibition of IMPDH. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis may be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product. .

Chemical Reactions Analysis

Types of Reactions

AVN-944 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

AVN-944 has a wide range of scientific research applications, including:

Mechanism of Action

AVN-944 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This inhibition leads to a depletion of guanine nucleotide pools, which in turn affects various cellular processes, including DNA replication, RNA synthesis, and energy metabolism. The inhibition of IMPDH by this compound induces apoptosis in cancer cells, contributing to its anti-cancer activity .

Comparison with Similar Compounds

AVN-944 is unique among IMPDH inhibitors due to its potent and selective inhibition of both isoforms of IMPDH. Similar compounds include:

This compound stands out due to its broad anti-cancer activities and potential for use in multiple myeloma and acute myeloid leukemia research .

Properties

CAS No.

501345-02-4

Molecular Formula

C25H27N5O5

Molecular Weight

477.5 g/mol

IUPAC Name

[(2S)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate

InChI

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20-/m0/s1

InChI Key

GYCPCOJTCINIFZ-JXFKEZNVSA-N

Isomeric SMILES

CC[C@@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Canonical SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Origin of Product

United States

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